![molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8](/img/structure/B180552.png)
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide
Overview
Description
“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a chemical compound with the CAS Number: 174610-11-8 . It has a molecular weight of 175.19 and its IUPAC name is N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is 1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a solid at room temperature . It has a melting point of 220°C .Scientific Research Applications
Migraine Treatment : A study by Filla et al. (2003) discussed the development of selective 5-HT(1F) receptor agonists, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide analogues, for treating migraines. They found that some analogues demonstrated oral activity in a model indicative of antimigraine activity (Filla et al., 2003).
Tautomerism Studies : Katritzky and Ghiviriga (1995) applied the SIMPLE technique to study the tautomerism of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, which helps in understanding chemical reactivity and stability (Katritzky & Ghiviriga, 1995).
Natural Product Isolation : Li et al. (2008) isolated new pyrrole alkaloids, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, from an endophytic fungus, providing insights into natural product chemistry and potential pharmacological activities (Li et al., 2008).
Synthesis of Novel Compounds : Research by Reinecke and Ritter (1997) involved the synthesis of novel compounds using N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide in the context of polymer chemistry, demonstrating its utility in creating new materials (Reinecke & Ritter, 1997).
Antifungal and Insecticidal Activities : Zhou Bing-se (2013) designed and synthesized N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide compounds with antifungal and insecticidal activities, showing its potential in agricultural applications (Zhou Bing-se, 2013).
Antimicrobial and Antitumor Activities : Studies like those by Fadda et al. (2017) and Saeedian Moghadam and Amini (2018) explored the synthesis of heterocycles incorporating N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide for antimicrobial and antitumor activities, highlighting its relevance in medicinal chemistry (Fadda et al., 2017), (Saeedian Moghadam & Amini, 2018).
Alzheimer's Disease Research : Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrrolo[3,4-b]pyridin-3-yl)acetamides as potential inhibitors for acetylcholinesterase and amyloid β aggregation, relevant in Alzheimer's disease research (Umar et al., 2019).
Cancer Research : Research by Wang et al. (2015) involved modifying N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives as PI3K inhibitors, showcasing its potential in cancer therapy (Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMHSQQCZNILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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